molecular formula C17H22N6O2 B2680672 (4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 2320171-85-3

(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2680672
CAS No.: 2320171-85-3
M. Wt: 342.403
InChI Key: LTICJXGQHFKBOJ-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule characterized by a hybrid structure combining a pyrimidine ring, a piperidine moiety, and a 1-methyl-1H-1,2,3-triazole group. The cyclopropyl substituent on the pyrimidine ring enhances its metabolic stability and lipophilicity, which is critical for membrane permeability in biological systems. The 1,2,3-triazole group, known for its hydrogen-bonding capability, may contribute to binding affinity in protein-ligand interactions.

Properties

IUPAC Name

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-22-9-15(20-21-22)17(24)23-6-4-12(5-7-23)10-25-16-8-14(13-2-3-13)18-11-19-16/h8-9,11-13H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTICJXGQHFKBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the cyclopropyl group: This step might involve a cyclopropanation reaction.

    Formation of the piperidine ring: This can be synthesized through hydrogenation of a pyridine derivative.

    Formation of the triazole ring: This can be achieved through a click chemistry reaction, such as the Huisgen cycloaddition.

    Linking the functional groups: This involves forming the ether and amide bonds under specific conditions.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation at the piperidine ring or the triazole ring.

    Reduction: Reduction reactions could target the pyrimidine ring or the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Structural Characteristics

The compound features several key structural components that contribute to its biological activity:

  • Piperidine Ring : A six-membered nitrogen-containing ring known for its basicity and ability to interact with various biological targets.
  • Cyclopropylpyrimidine Moiety : Enhances lipophilicity, potentially improving membrane permeability and bioavailability.
  • Triazole Group : Known for its diverse pharmacological properties, the triazole structure may interact with multiple receptors and enzymes.

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in drug development. Key areas of interest include:

Anticancer Activity

Compounds with similar structural motifs often demonstrate significant anticancer properties. For example:

  • Mechanism of Action : Induction of apoptosis and inhibition of cell proliferation pathways.
  • Case Study : In vitro studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range.

Antimicrobial Activity

The presence of the piperidine ring suggests potential antimicrobial properties:

  • Mechanism : Interaction with bacterial enzymes or receptors may inhibit bacterial growth.
  • Case Study : Screening against strains like Salmonella typhi and Bacillus subtilis has revealed moderate to strong antibacterial activity.

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and activity is crucial for predicting the therapeutic potential of this compound. The following table summarizes observed effects based on structural variations:

Compound StructureActivity TypeObserved Effect
Triazole derivativeAnticancerInduces apoptosis
Piperidine derivativeAntimicrobialInhibits bacterial growth
Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerHeLa (cervical cancer)5.2
AnticancerMCF-7 (breast cancer)3.8
AntibacterialSalmonella typhi12.5
AntibacterialBacillus subtilis15.0

Synthesis Approaches

The synthesis of this compound can be approached through various synthetic routes involving:

  • Reagents : Specific reagents are required to ensure high yield and purity.
  • Conditions : Controlled temperatures and inert atmospheres are critical to minimize side reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s hybrid architecture places it within a class of heterocyclic small molecules designed for targeted protein interactions. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Features Reported Bioactivities Key Differences
Imatinib Benzamide-pyrimidine core BCR-ABL kinase inhibition (leukemia therapy) Lacks triazole and cyclopropyl groups; rigid structure reduces metabolic flexibility
Crizotinib Piperidine-linked pyridine/benzoxazole ALK/ROS1 kinase inhibition (lung cancer) No triazole moiety; relies on halogen bonding for target engagement
Ticagrelor Cyclopentyl-triazolopyrimidine P2Y12 receptor antagonism (antiplatelet) Cyclopentyl instead of cyclopropyl; distinct pharmacokinetic profile
Natural compound derivatives (e.g., artemisinin analogs) Sesquiterpene lactone with endoperoxide bridge Antimalarial, anticancer via ferroptosis induction Radically different scaffold; natural product origin limits synthetic scalability

Pharmacokinetic and Bioactivity Insights

  • Metabolic Stability : The cyclopropyl group in the subject compound likely confers superior metabolic stability compared to imatinib, which undergoes rapid CYP3A4-mediated oxidation .
  • Ferroptosis Induction Potential: While natural compounds like artemisinin derivatives trigger ferroptosis in oral squamous cell carcinoma (OSCC) via iron-dependent lipid peroxidation, the synthetic nature of this compound may allow for tailored redox-modulating properties, though this remains speculative without empirical data .

Research Findings and Limitations

Key Gaps in Current Knowledge

Bioactivity Data: No direct studies on this compound’s efficacy in disease models (e.g., cancer, inflammation) are available in peer-reviewed literature. Structural analogs suggest kinase inhibition, but target validation is required.

Toxicity Profile: Piperidine-containing compounds (e.g., crizotinib) often exhibit cardiotoxicity; the impact of the triazole group on reducing such risks is unknown .

Synergy with Plant-Derived Bioactives : Evidence from plant-based studies (e.g., C. gigantea extracts) indicates that compound effectiveness can depend on metabolic rates and tissue penetration . Whether this synthetic compound synergizes with natural products remains unexplored.

Biological Activity

The compound (4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, biological interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N5O2C_{18}H_{23}N_5O_2 with a molecular weight of approximately 341.415 g/mol. The structure features a piperidine ring, a pyrimidine derivative, and a triazole moiety, which are known to confer various pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require specific conditions for optimal yield and purity. The synthetic pathways often include:

  • Formation of the piperidine ring : Utilizing cyclization reactions.
  • Introduction of the pyrimidine moiety : Achieved through nucleophilic substitution reactions.
  • Triazole formation : Typically through azide-alkyne cycloaddition reactions.

These methods are crucial for maintaining the integrity of the functional groups that contribute to the compound's biological activity.

Biological Activity

Research indicates that compounds similar to This compound exhibit a range of biological activities:

Anticancer Activity

Studies have demonstrated that derivatives containing triazole and pyrimidine moieties can inhibit cancer cell proliferation. For instance, similar compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has indicated that related piperidine derivatives exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

Compounds with similar structures have been evaluated for their ability to inhibit key enzymes associated with disease processes:

  • Acetylcholinesterase (AChE) : Important for treating neurodegenerative diseases.
  • Urease : Inhibition has implications for treating infections caused by urease-producing bacteria.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of triazole derivatives, it was found that compounds with similar structural features exhibited IC50 values ranging from 0.5 to 5 µM against various cancer cell lines . This positions them as promising candidates for further development in cancer therapeutics.

Case Study 2: Antimicrobial Screening

A series of synthesized piperidine derivatives were tested for antimicrobial efficacy. Compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) below 10 µg/mL .

Interaction Studies

Understanding how This compound interacts with biological targets is essential for elucidating its mechanism of action. Interaction studies often involve:

  • Molecular docking simulations : To predict binding affinities to target proteins.
  • In vitro assays : To confirm biological activity and specificity towards target enzymes or receptors.

Q & A

Basic: What are the key synthetic strategies for preparing (4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone?

Methodological Answer:
The synthesis typically involves modular coupling of the pyrimidine, piperidine, and triazole moieties. Key steps include:

  • Functionalization of the pyrimidine ring : Introducing the cyclopropyl group via nucleophilic aromatic substitution (SNAr) under basic conditions.
  • Piperidine linker installation : Alkylation of the pyrimidine oxygen with a bromomethyl-piperidine derivative.
  • Triazole incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 1-methyl-1H-1,2,3-triazole group.
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from methanol/water mixtures .

Basic: Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic methods ensures accurate characterization:

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent connectivity and detect rotational isomers (e.g., piperidine chair conformers).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : SHELXL refinement resolves stereochemistry and hydrogen-bonding networks. For example, TWIN commands in SHELXL address twinning issues in low-symmetry space groups .

Advanced: How can researchers address contradictory data between spectroscopic and crystallographic results?

Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., conformational flexibility) or crystal-packing effects. Strategies include:

  • Variable-temperature NMR : Identifies fluxional behavior in solution (e.g., piperidine ring puckering).
  • DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate dominant conformers.
  • Multi-temperature crystallography : Collect data at 100 K and 298 K to assess thermal motion and disorder.
  • Validation metrics : Use R-factors, electron density maps (e.g., omit maps in SHELXL), and the Hirshfeld surface analysis to resolve ambiguities .

Advanced: What reaction conditions optimize the yield of the triazole coupling step?

Methodological Answer:
The CuAAC reaction efficiency depends on:

  • Catalyst system : CuI (5 mol%) with TBTA (tris(benzyltriazolylmethyl)amine) as a stabilizing ligand.
  • Solvent : Aqueous tert-butanol (1:1 v/v) enhances solubility and reaction rate.
  • Temperature : 50–60°C for 12–24 hours ensures complete conversion.
  • Workup : Extract unreacted azides with saturated NaHCO3 to minimize byproducts. Typical yields range from 70–85% after purification .

Advanced: How does the compound’s stability impact experimental reproducibility?

Methodological Answer:
Stability under varying conditions must be pre-assessed:

  • pH Sensitivity : Hydrolytic degradation of the methanone group occurs at pH < 3 or > 10. Use buffered solutions (pH 6–8) for biological assays.
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 180°C. Store at –20°C under argon to prevent oxidation.
  • Light Sensitivity : UV-Vis spectroscopy confirms photodegradation; use amber glassware for light-sensitive steps .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:
SAR strategies focus on:

  • Pyrimidine substituents : Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to enhance hydrophobic interactions.
  • Piperidine linker : Introduce electron-withdrawing groups (e.g., CF3) to modulate basicity and membrane permeability.
  • Triazole moiety : Test 1,2,3-triazole vs. 1,2,4-triazole regioisomers for target binding affinity.
  • Biological testing : Pair synthetic analogs with in vitro enzyme inhibition assays (e.g., kinase profiling) and MD simulations to prioritize candidates .

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